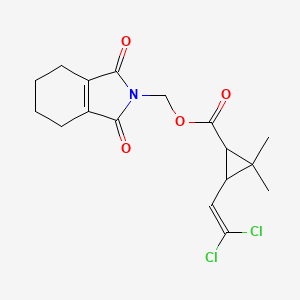
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of a tetrahydroisoindole ring and a dichloroethenyl-substituted cyclopropane carboxylate, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroisoindole ring followed by the introduction of the dichloroethenyl group and the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a bioactive molecule with therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific molecular targets and pathways.
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.
作用机制
The mechanism of action of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroisoindole derivatives and dichloroethenyl-substituted cyclopropane carboxylates. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Uniqueness
The uniqueness of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
The compound (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic molecule with potential biological activity. Its unique structure suggests various interactions with biological systems, which can be explored for therapeutic applications.
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₄
- Molecular Weight : 336.21 g/mol
- CAS Number : 98991-92-5
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an insecticide and its effects on human health. The compound exhibits properties that may affect cellular mechanisms and hormonal pathways.
Table 1: Summary of Biological Activities
Insecticidal Properties
Research has shown that the compound acts as an effective insecticide by targeting the nervous systems of insects. It has been compared to other pyrethroid compounds and found to have similar or enhanced efficacy against common agricultural pests.
Estrogenic Effects
A study evaluating the estrogenic effects of various compounds indicated that this molecule could modulate estrogen receptor activity. It was tested on MCF-7 cells (human breast cancer cells) and showed a significant increase in cell proliferation at certain concentrations, suggesting a potential mechanism for endocrine disruption .
Cytotoxicity in Cancer Cells
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to carbonic anhydrase I (CAI). The results indicated that it forms stable complexes with CAI, suggesting its potential as a therapeutic agent targeting this enzyme .
Table 2: Molecular Docking Results
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interaction Type |
|---|---|---|---|
| (1,3-Dioxo...) | -6.93 | 3 | Hydrogen bonding |
| Control Compound | -5.54 | 2 | Hydrogen bonding |
属性
CAS 编号 |
102407-97-6 |
|---|---|
分子式 |
C17H19Cl2NO4 |
分子量 |
372.2 g/mol |
IUPAC 名称 |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H19Cl2NO4/c1-17(2)11(7-12(18)19)13(17)16(23)24-8-20-14(21)9-5-3-4-6-10(9)15(20)22/h7,11,13H,3-6,8H2,1-2H3 |
InChI 键 |
ZIIQLWFNWGENGL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















